![molecular formula C10H20N2O2 B13391450 Butanamide, N-[2-(diethylamino)ethyl]-3-oxo- CAS No. 590424-03-6](/img/structure/B13391450.png)
Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diethylamino)ethyl]-3-oxobutanamide: is an organic compound with the molecular formula C10H20N2O2 It is a derivative of butanamide, featuring a diethylaminoethyl group and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-3-oxobutanamide typically involves the reaction of diethylamine with ethyl acetoacetate. The process can be summarized as follows:
Reaction of Diethylamine with Ethyl Acetoacetate: Diethylamine is reacted with ethyl acetoacetate under controlled conditions to form the desired product. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-[2-(diethylamino)ethyl]-3-oxobutanamide.
Industrial Production Methods: Industrial production of N-[2-(diethylamino)ethyl]-3-oxobutanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: N-[2-(diethylamino)ethyl]-3-oxobutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction of N-[2-(diethylamino)ethyl]-3-oxobutanamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is the corresponding alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
科学研究应用
Chemistry: N-[2-(diethylamino)ethyl]-3-oxobutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has been investigated for its effects on cellular processes and its potential use in drug development.
Medicine: N-[2-(diethylamino)ethyl]-3-oxobutanamide has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for further investigation in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
作用机制
The mechanism of action of N-[2-(diethylamino)ethyl]-3-oxobutanamide involves its interaction with specific molecular targets. The diethylaminoethyl group allows the compound to interact with enzymes and receptors, modulating their activity. The ketone functional group can participate in various chemical reactions, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a modulator of cellular signaling pathways.
相似化合物的比较
N-[2-(diethylamino)ethyl]benzamide: This compound shares the diethylaminoethyl group but has a benzamide core instead of a butanamide core.
N-[2-(diethylamino)ethyl]-5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide:
N-[2-(diethylamino)ethyl]-4-acetamidobenzamide:
Uniqueness: N-[2-(diethylamino)ethyl]-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
590424-03-6 |
|---|---|
分子式 |
C10H20N2O2 |
分子量 |
200.28 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-3-oxobutanamide |
InChI |
InChI=1S/C10H20N2O2/c1-4-12(5-2)7-6-11-10(14)8-9(3)13/h4-8H2,1-3H3,(H,11,14) |
InChI 键 |
LNVGRTNYNVXJOP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


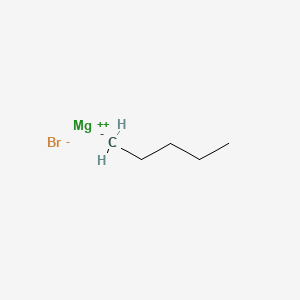
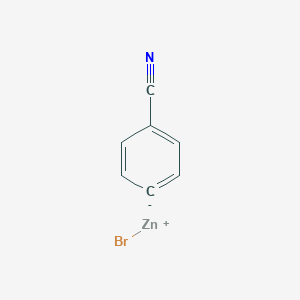

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
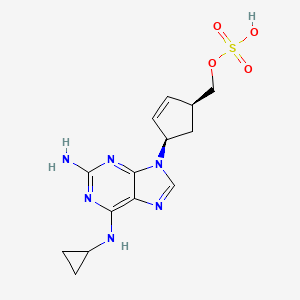
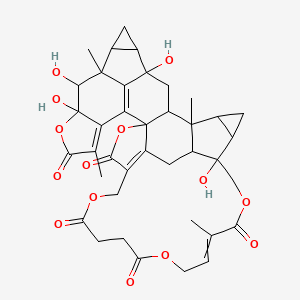
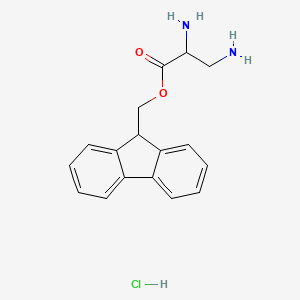
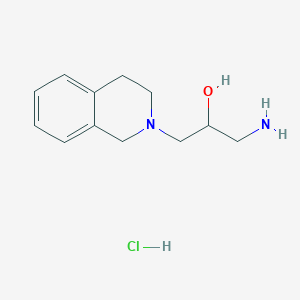
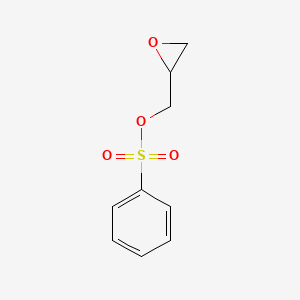
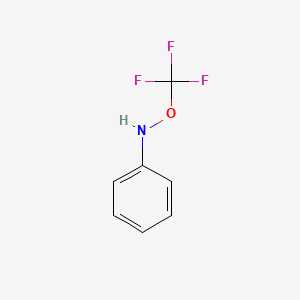
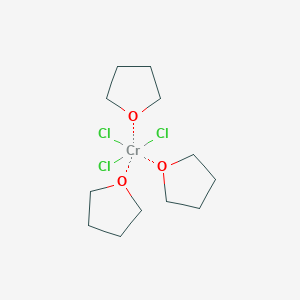
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)

![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)
